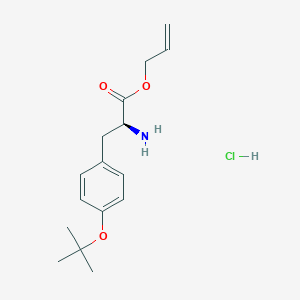

H-Tyr(tbu)-allyl ester hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

prop-2-enyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFOSDWVNYYLBH-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to H-Tyr(tbu)-allyl ester HCl: A Versatile Building Block in Modern Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of O-tert-Butyl-L-tyrosine allyl ester hydrochloride, commonly referred to as H-Tyr(tbu)-allyl ester HCl. This orthogonally protected amino acid derivative is a cornerstone in advanced solid-phase peptide synthesis (SPPS) for the strategic incorporation of tyrosine residues. We will delve into its physicochemical characteristics, provide detailed experimental protocols for its synthesis and use, and explore the mechanistic principles behind its selective deprotection. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile building block for the synthesis of complex peptides.

Introduction: The Strategic Advantage of Orthogonal Protection

In the intricate world of peptide synthesis, the ability to selectively unmask specific functional groups while others remain protected is paramount. This principle of "orthogonal protection" allows for the construction of complex peptide architectures, including cyclic peptides, branched peptides, and those with post-translational modifications.[1][2][3] this compound is a prime example of an amino acid derivative designed for such sophisticated strategies.

It features two distinct protecting groups:

-

A tert-butyl (tBu) ether on the phenolic hydroxyl group of the tyrosine side chain.

-

An allyl ester protecting the C-terminal carboxylic acid.

The hydrochloric acid (HCl) salt form enhances the compound's stability and handling properties. The strategic utility of this compound lies in the differential lability of these protecting groups. The allyl ester is susceptible to cleavage under mild, palladium-catalyzed conditions, while the tert-butyl ether is stable to these conditions but readily removed with strong acids like trifluoroacetic acid (TFA).[4][5][6] This orthogonality provides the synthetic chemist with precise control over the peptide modification strategy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 218938-62-6 | [7][8] |

| Molecular Formula | C₁₆H₂₄ClNO₃ | [7][8] |

| Molecular Weight | 313.82 g/mol | [7][8] |

| Appearance | White to off-white powder | [7] |

| Storage Conditions | Store at -15°C to 0-8°C, protected from moisture. | [7] |

| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). Limited solubility in non-polar solvents. | [9] |

| Melting Point | Data not precisely available for the HCl salt. The related free base, H-Tyr(tBu)-OH, has a melting point of 243°C. |

Synthesis of this compound

A potential synthetic pathway is outlined below:

Figure 1: Plausible synthetic route for this compound.

Step-by-Step Conceptual Protocol:

-

Protection of the Tyrosine Side Chain: L-Tyrosine is first reacted with a tert-butylating agent, such as isobutylene in the presence of a strong acid catalyst, to form O-tert-Butyl-L-tyrosine (H-Tyr(tBu)-OH).

-

Allyl Esterification: The carboxylic acid of H-Tyr(tBu)-OH is then esterified using allyl alcohol. This reaction is typically mediated by a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

HCl Salt Formation: The resulting free base, H-Tyr(tbu)-allyl ester, is dissolved in a suitable solvent like diethyl ether and treated with a solution of hydrogen chloride in an organic solvent to precipitate the hydrochloride salt.

-

Purification: The final product is then isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Aromatic Protons: Doublets around 6.8-7.2 ppm.

-

Allyl Group Protons: A multiplet for the internal CH =CH₂ proton around 5.8-6.0 ppm, and two doublets of doublets for the terminal CH=CH₂ protons between 5.2 and 5.4 ppm. The -O-CH₂ - protons will appear as a doublet around 4.6 ppm.

-

α-Proton: A triplet or multiplet around 4.0-4.3 ppm.

-

β-Protons: Two doublets of doublets around 3.0-3.3 ppm.

-

tert-Butyl Protons: A sharp singlet at approximately 1.3 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal around 170-172 ppm.

-

Aromatic Carbons: Signals in the range of 115-155 ppm.

-

Allyl Group Carbons: Signals for the C=C bond around 118 ppm and 132 ppm, and the -O-CH₂- carbon around 66 ppm.

-

α-Carbon: A signal around 54-56 ppm.

-

β-Carbon: A signal around 36-38 ppm.

-

tert-Butyl Group Carbons: A quaternary carbon signal around 78 ppm and the methyl carbons around 28 ppm.

FT-IR Spectroscopy:

-

N-H stretching (amine salt): A broad absorption in the region of 2800-3000 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹.

-

C=O stretching (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

C=C stretching (aromatic and alkene): Peaks in the 1600-1650 cm⁻¹ region.

-

C-O stretching (ether and ester): Strong absorptions in the 1250-1000 cm⁻¹ range.

Mass Spectrometry:

The molecular ion peak [M]+ for the free base (C₁₆H₂₃NO₃) would be observed at m/z 293.17. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be detected at m/z 294.18.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent for the incorporation of a C-terminal tyrosine residue or for the synthesis of peptide fragments that can be later coupled in solution. Its primary application is within the Fmoc/tBu SPPS strategy.

Experimental Workflow:

Figure 2: SPPS workflow utilizing this compound.

Detailed Protocols:

A. Coupling of this compound to a Hydroxyl-Functionalized Resin (e.g., Wang Resin)

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) to neutralize the HCl salt and activate the carboxyl group.

-

Coupling: Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat with a capping solution (e.g., acetic anhydride and DIEA in DMF).

B. Orthogonal Deprotection of the Allyl Ester

This step is performed on the resin-bound peptide when a free C-terminus is required for subsequent modifications, such as on-resin cyclization.

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM or DMF.

-

Deprotection Cocktail: Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, like phenylsilane (PhSiH₃), in the reaction solvent.[11]

-

Reaction: Add the deprotection cocktail to the resin and agitate at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by HPLC analysis of a small cleaved sample. The deprotection is typically complete within 1-2 hours.[12]

-

Washing: Thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.

C. Final Cleavage and Deprotection of the tert-Butyl Group

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tBu ether, are removed simultaneously.

-

Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%), with scavengers to trap the carbocations generated during deprotection.[6][13] Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its well-defined orthogonal protection scheme enables the synthesis of complex and modified peptides with a high degree of control. By understanding its chemical properties and employing the detailed protocols outlined in this guide, researchers can confidently and efficiently incorporate this valuable building block into their synthetic strategies, advancing the frontiers of drug discovery and biochemical research.

References

- Minami, I., Ohashi, Y., Shimizu, I., & Tsuji, J. (1987). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Tetrahedron Letters, 28(20), 2251-2254.

- Wang, P., et al. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Peptide Science, 55(2), 127-131.

- BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem Technical Guides.

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). Journal of the American Chemical Society.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- BenchChem. (2025). Reagents for Palladium-Catalyzed Allyl Deprotection: Application Notes and Protocols. BenchChem Technical Guides.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Grieco, P., Gitu, P. M., & Hruby, V. J. (2001). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Research, 57(3), 250-256.

- Dick, F. (1995). Acid Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.

- BenchChem. (2025). Physicochemical properties of tyrosine derived fluorescent amino acids. BenchChem Technical Guides.

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024).

- Biotage. (2023, January 30).

- An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. (2006).

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

- Grieco, P., Gitu, P. M., & Hruby, V. J. (2001). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. PubMed.

- Chem-Impex. (n.d.). O-tert-Butyl-L-tyrosine allyl ester hydrochloride.

- Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

- The Royal Society of Chemistry. (n.d.).

- Aykent, D., et al. (2019). Simple Tyrosine Derivatives Act as Low Molecular Weight Organogelators.

- Santa Cruz Biotechnology. (n.d.). O-tert-Butyl-L-tyrosine allyl ester hydrochloride.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Cheméo. (n.d.). Tyrosine (CAS 60-18-4) - Chemical & Physical Properties.

- Koide, S. (2009). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. ACS Chemical Biology, 4(5), 325-334.

- A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. (2020). PubMed.

- Poly(ferulic acid-co-tyrosine): Effect of the Regiochemistry on the Photophysical and Physical Properties en Route to Biomedical Applications. (2019).

- PubChem. (n.d.). L-Tyrosine.

- SpectraBase. (n.d.). L-TYROSINE, tert-BUTYL ESTER.

- BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Guides.

- LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.

- BenchChem. (2025). Spectroscopic Analysis for Confirming the Purity of Allyl Butyl Ether: A Comparison Guide. BenchChem Technical Guides.

- BenchChem. (2025). Spectroscopic Profile of Allyl Butyl Ether: A Technical Guide. BenchChem Technical Guides.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). O-tert-Butyl-L-tyrosine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. Tyrosine (CAS 60-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 11. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotage.com [biotage.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

synthesis of H-Tyr(tbu)-allyl ester hcl

An In-Depth Technical Guide to the Synthesis of H-Tyr(tBu)-OAll HCl: Strategy, Protocol, and Application

Introduction

L-Tyrosine, with its reactive phenolic side chain, is a cornerstone amino acid in the architecture of peptides and peptidomimetics. The strategic manipulation of its functional groups—the α-amino group, the α-carboxylic acid, and the phenolic hydroxyl—is paramount for the successful construction of complex molecular targets in drug discovery and chemical biology. O-tert-Butyl-L-tyrosine allyl ester hydrochloride, systematically named (S)-allyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride and commonly abbreviated as H-Tyr(tBu)-OAll HCl, is a highly valuable and versatile building block for this purpose.[1]

This guide provides a comprehensive overview of the synthesis of H-Tyr(tBu)-OAll HCl, designed for researchers and scientists in the fields of peptide chemistry and drug development. We will delve into the strategic rationale behind the choice of orthogonal protecting groups, provide detailed, field-proven experimental protocols, and discuss the necessary purification and characterization techniques to ensure the final product's integrity.

The Strategic Imperative: Orthogonal Protection

The synthetic utility of H-Tyr(tBu)-OAll HCl stems directly from its unique combination of two distinct and orthogonally stable protecting groups: the tert-butyl (tBu) ether on the phenolic hydroxyl and the allyl (All) ester on the carboxylic acid. Orthogonality in protecting group strategy is the ability to remove one type of protecting group in the presence of another, allowing for selective chemical transformations at specific sites within a complex molecule.[2]

The O-tert-Butyl Ether: A Robust Shield for the Phenol Side Chain

The phenolic hydroxyl group of tyrosine is nucleophilic and prone to undesired side reactions such as acylation, alkylation, or oxidation during peptide synthesis.[3] Therefore, its protection is often mandatory.

-

Rationale for Use : The tert-butyl group is an excellent choice for protecting the phenol function due to its steric bulk and exceptional stability under a wide range of conditions.[4] It is notably resistant to the basic conditions required for Fmoc-group removal (e.g., piperidine) and the catalytic hydrogenation used to cleave benzyl-type protecting groups.

-

Mechanism of Cleavage : The tBu group is typically removed under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), often in the presence of scavengers to prevent the re-alkylation of other nucleophilic residues.[3][5] This acid-lability makes it perfectly compatible with the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

The Allyl Ester: A Mildly Removable Carboxyl Protection

Protecting the C-terminal carboxylic acid is essential for building a peptide chain from the C- to N-terminus. The allyl ester provides a unique deprotection pathway that is orthogonal to most other protecting groups.

-

Rationale for Use : Allyl esters are stable to both the acidic conditions used for tBu/Boc removal and the basic conditions for Fmoc removal.[6][7] This stability allows for full peptide chain assembly and side-chain deprotection while leaving the C-terminus intact.

-

Mechanism of Cleavage : The allyl group is selectively cleaved under very mild, neutral conditions via π-allyl complex formation with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger.[6][8][9] This process is highly chemoselective and preserves sensitive functionalities within the peptide. Recent advancements have even demonstrated the use of microwave heating to expedite this deprotection.[2][10]

The combination of these two protecting groups in one molecule provides a powerful tool for advanced peptide synthesis, including the preparation of cyclic peptides, branched peptides, and post-synthesis side-chain modifications.

Synthetic Pathway and Experimental Protocols

The most efficient and common pathway to synthesize H-Tyr(tBu)-OAll HCl begins with a commercially available, pre-protected starting material, N-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH). This approach avoids the separate steps of N-protection and O-alkylation of native tyrosine. The synthesis proceeds in two key steps: (1) Allyl esterification and (2) N-terminal Fmoc deprotection and hydrochloride salt formation.

Caption: Overall synthetic workflow from Fmoc-Tyr(tBu)-OH to the target compound.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Purpose |

| Fmoc-Tyr(tBu)-OH | C₂₈H₂₉NO₅ | 459.54 | Starting Material |

| Allyl Bromide | C₃H₅Br | 120.98 | Allyl Source |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | Base for Esterification |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Piperidine | C₅H₁₁N | 85.15 | Fmoc Deprotection |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Precipitation/Washing |

| Hydrochloric Acid (2M in Ether) | HCl | 36.46 | Salt Formation |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | Aqueous Wash |

| Brine (Sat. Soln.) | NaCl | 58.44 | Aqueous Wash |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |

Step 1: Synthesis of Fmoc-Tyr(tBu)-OAll

This step involves the esterification of the carboxylic acid of the starting material with allyl bromide. The use of cesium carbonate facilitates the formation of a highly reactive carboxylate salt, which readily undergoes Sₙ2 reaction with allyl bromide.

Protocol:

-

To a solution of Fmoc-Tyr(tBu)-OH (1.0 eq) in anhydrous DMF, add cesium carbonate (0.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the mixture for 30-60 minutes until the starting material fully dissolves and forms the cesium salt.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add allyl bromide (1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Fmoc-Tyr(tBu)-OAll, typically as a viscous oil or solid. This crude product is often of sufficient purity to be carried forward to the next step without further purification.

Step 2: Synthesis of H-Tyr(tBu)-OAll HCl

This final step involves the cleavage of the base-labile Fmoc group, followed by protonation of the newly freed α-amino group with hydrochloric acid to form the stable hydrochloride salt.

Protocol:

-

Dissolve the crude Fmoc-Tyr(tBu)-OAll from Step 1 in a 20% (v/v) solution of piperidine in DMF.

-

Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC, observing the disappearance of the UV-active Fmoc-protected spot and the appearance of the free amine (which may require a ninhydrin stain to visualize).

-

Once the reaction is complete, concentrate the solution under high vacuum to remove the piperidine and DMF. Co-evaporation with toluene can aid in the removal of residual DMF.

-

Dissolve the resulting crude oil in a minimal amount of diethyl ether.

-

To this solution, add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring.

-

The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under high vacuum to yield H-Tyr(tBu)-OAll HCl as a stable, off-white powder.[1]

Purification and Characterization

Validation of the final product's identity and purity is critical. While the protocol above is designed to yield a high-purity product, further purification and rigorous characterization are essential for scientific integrity.

-

Purification : If impurities are present after precipitation, the product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

-

Characterization :

-

¹H NMR Spectroscopy : Confirms the structure by showing characteristic peaks for the tert-butyl group (singlet, ~1.3 ppm), the allyl group (multiplets, ~4.6 and 5.2-5.9 ppm), the aromatic protons, and the α- and β-protons of the amino acid backbone.

-

Mass Spectrometry (MS) : Provides the molecular weight of the free base, confirming the elemental composition. The expected [M+H]⁺ ion for the free base (C₁₆H₂₃NO₃) would be approximately m/z 278.17.

-

High-Performance Liquid Chromatography (HPLC) : Assesses the purity of the final compound. A single major peak indicates high purity.

-

Optical Rotation : Confirms the retention of the L-stereochemistry of the chiral center.

-

Caption: Orthogonality of protecting groups on a fully protected tyrosine derivative.

Conclusion

The synthesis of H-Tyr(tBu)-OAll HCl is a straightforward yet powerful example of modern chemical strategy in peptide science. By leveraging the distinct chemical stabilities of the tert-butyl ether and allyl ester protecting groups, this protocol delivers a versatile building block essential for the creation of complex, custom peptides. The self-validating nature of the synthesis, confirmed by rigorous analytical characterization, ensures that researchers and drug development professionals have a reliable tool at their disposal for advancing the frontiers of medicinal chemistry.

References

-

ResearchGate. (2000). Protection of Phenols as t-Butyl Ethers under Mild Conditions. Journal of Chemical Research. Available at: [Link]

-

Royal Society of Chemistry. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

-

GlaxoSmithKline. (n.d.). Metal- catalysed cleavage of allyl esters. Wordpress. Available at: [Link]

-

SlideShare. (2014). Protection and deprotection of carboxylic acid. Available at: [Link]

-

ACS Publications. (2004). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters. Available at: [Link]

-

Taylor & Francis Online. (2022). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... Green Chemistry Letters and Reviews. Available at: [Link]

-

PubMed. (1979). Formation and synthesis of 3'-t-butyltyrosine. International Journal of Peptide and Protein Research. Available at: [Link]

-

National Institutes of Health. (2018). dM-Dim for Carboxylic Acid Protection. ACS Omega. Available at: [Link]

-

ACS Publications. (2004). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters. Available at: [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]

-

ACS Publications. (2021). Cobalt-Catalyzed Deprotection of Allyl Carboxylic Esters Induced by Hydrogen Atom Transfer. Organic Letters. Available at: [Link]

-

Aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Available at: [Link]

-

Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Available at: [Link]

-

National Institutes of Health. (2021). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

- Google Patents. (1988). US4788282A - Deprotection of allylic esters and ethers.

-

Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Available at: [Link]

-

Royal Society of Chemistry. (2009). Supplementary Information. Chemical Communications. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of L-tyrosine. Available at: [Link]

-

ACS Publications. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (2021). CN112920086A - Preparation method of L-tyrosine derivative.

-

Diaion. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

- Google Patents. (2014). CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.

-

PubMed. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

-

J-Stage. (1998). New Allyl Ester Linker and Solid-phase Block Synthesis of the Serglycin Core Region. Journal of Carbohydrate Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (2012). Catalytic α-Allylation of Unprotected Amino Acid Esters. Organic Letters. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biotage.com [biotage.com]

- 3. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Formation and synthesis of 3'-t-butyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]

- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Tyr(tbu)-allyl ester hcl CAS number 218938-62-6

An In-Depth Technical Guide to H-Tyr(tbu)-allyl ester HCl (CAS 218938-62-6) for Advanced Peptide Synthesis

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on O-tert-Butyl-L-tyrosine allyl ester hydrochloride (this compound). We will move beyond a simple datasheet to explore the strategic utility, mechanistic underpinnings, and field-proven protocols associated with this versatile amino acid derivative.

Core Concept: The Power of Orthogonal Protection

In the intricate world of solid-phase peptide synthesis (SPPS), success hinges on the precise control of reactive functional groups. The concept of "orthogonality" is paramount, referring to the use of multiple classes of protecting groups that can be removed under distinct, non-interfering chemical conditions.[1] This allows for the selective deprotection and modification of specific sites within a growing peptide chain, a critical capability for synthesizing complex architectures like cyclic peptides, branched peptides, or post-translationally modified analogues.[1][2]

This compound is a quintessential example of a building block designed for advanced orthogonal strategies. It provides chemists with three distinct points of control:

-

The Nα-amino group (H-) : Unprotected and ready for standard peptide bond formation (e.g., Fmoc or Boc SPPS).

-

The C-terminal allyl ester (-OAll) : A "semi-permanent" protecting group, stable to both the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal.[3][4] It is selectively cleaved using a palladium(0) catalyst.[4][5]

-

The side-chain tert-butyl ether (-tBu) : A "permanent" protecting group, stable to the basic conditions of Fmoc removal and the palladium-catalyzed deprotection of the allyl ester. It is typically removed during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA).[6][7]

This three-tiered system provides a powerful toolkit for complex peptide design, enabling on-resin cyclization via lactam bridge formation, among other advanced modifications.[2]

Compound Profile & Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 218938-62-6 | [8] |

| Molecular Formula | C₁₆H₂₃NO₃·HCl | [8][9] |

| Molecular Weight | 313.82 g/mol | [8][9] |

| Appearance | Off-white powder | [9] |

| Purity | ≥98% (HPLC) | [9] |

| Storage | Store at 0 - 8 °C | [9] |

| Synonyms | L-Tyr(tBu)-OAll·HCl, O-tert-Butyl-L-tyrosine allyl ester hydrochloride | [9] |

The Strategic Application: An Orthogonal Workflow

The true value of this compound is realized in its application. The distinct chemical labilities of the tBu ether and the allyl ester allow for a precise, sequential deprotection strategy.

Caption: Orthogonal workflow using this compound.

This workflow demonstrates the causality behind using this reagent. By incorporating it into a peptide sequence, a researcher can first complete the linear chain synthesis. Then, under mild, specific conditions (palladium catalysis), the C-terminal carboxylic acid is revealed without disturbing any other side-chain protecting groups. This newly freed carboxyl group can then be reacted with a deprotected side-chain amine (e.g., from a Lys(Alloc) residue) to form a cyclic peptide directly on the solid support.[1][2] Finally, a global deprotection cocktail cleaves the peptide from the resin and removes the remaining side-chain protecting groups, like the tBu ether on tyrosine.

Analytical Characterization

While a certificate of analysis should be consulted for lot-specific data, the expected NMR spectral data provides a key validation checkpoint for this molecule. The hydrochloride salt form means the amine is protonated (-NH3+).

| Assignment | Proton (¹H) NMR (Expected δ, ppm) | Carbon (¹³C) NMR (Expected δ, ppm) | Justification |

| tert-Butyl (tBu) | ~1.3 (s, 9H) | ~78 (C), ~29 (3 x CH₃) | The nine equivalent protons of the tBu group appear as a sharp singlet. The quaternary carbon is deshielded by the oxygen atom. |

| Aromatic (Ph) | ~7.1 (d, 2H), ~6.9 (d, 2H) | ~155, ~130, ~128, ~124 | Classic AA'BB' splitting pattern for a para-substituted benzene ring. |

| Backbone (α-CH, β-CH₂) | ~4.2 (t, 1H), ~3.1 (m, 2H) | ~170 (C=O), ~55 (α-CH), ~36 (β-CH₂) | The alpha-proton is adjacent to the electron-withdrawing ester and amine groups. The ester carbonyl is highly deshielded. |

| Allyl (-OCH₂CH=CH₂) | ~5.9 (m, 1H), ~5.3 (m, 2H), ~4.7 (d, 2H) | ~132 (=CH), ~118 (=CH₂), ~66 (-OCH₂-) | Characteristic vinyl proton signals and the methylene protons adjacent to the ester oxygen. |

Note: Expected chemical shifts are estimates and can vary based on the solvent and instrument used. Data is inferred from standard chemical shift tables.[10]

Key Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step.

Protocol 1: Incorporation into a Peptide Chain via Fmoc SPPS

This protocol describes the coupling of this compound as the first amino acid onto a Rink Amide resin.

-

Resin Preparation: Swell 100 mg of Rink Amide resin (substitution ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the resin linker.

-

Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) will confirm the presence of the free primary amine.

-

Activation & Coupling:

-

In a separate vial, dissolve this compound (3 equivalents, ~47 mg), HBTU (2.9 equivalents, ~55 mg), and HOBt (3 equivalents, ~23 mg) in 1 mL of DMF.

-

Add DIPEA (6 equivalents, ~50 µL) to neutralize the hydrochloride salt and activate the carboxyl group. The solution should turn slightly yellow.

-

Causality Check: The use of DIPEA is critical. Two equivalents are needed to neutralize the HCl salt and the carboxylic acid, and additional excess drives the reaction forward.

-

Immediately add the activation solution to the resin.

-

-

Coupling Reaction: Agitate the mixture at room temperature for 2 hours.

-

Validation & Washing: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates successful coupling. Wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL). The resin is now ready for the next coupling cycle.

Caption: Workflow for coupling the first amino acid in SPPS.

Protocol 2: Selective Cleavage of the Allyl Ester

This procedure removes the C-terminal allyl group to reveal a free carboxylic acid, a key step for on-resin cyclization or fragment condensation.[4]

-

Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in chloroform (CHCl₃) or DCM for 30 minutes.

-

Reagent Preparation: Prepare a deprotection cocktail. For each gram of resin, use:

-

Chloroform (CHCl₃): ~35 mL

-

Phenylsilane (PhSiH₃) or another scavenger: 5-10 equivalents relative to the peptide.

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.3 equivalents relative to resin substitution.

-

Expert Insight: The palladium catalyst is sensitive to oxidation. While modern protocols show success under atmospheric conditions, especially with microwave heating, purging the vessel with Argon or Nitrogen can improve consistency for longer reactions.[2][5] Phenylsilane acts as a scavenger for the cleaved allyl group, preventing side reactions.

-

-

Deprotection Reaction: Add the palladium catalyst to the swollen resin, followed by the scavenger and solvent. Agitate the mixture at room temperature. Reaction time can vary from 30 minutes to 4 hours. Microwave heating (e.g., 38°C for two 5-minute intervals) can dramatically accelerate this step.[2]

-

Monitoring & Validation: Monitor the reaction by taking a small sample of resin, cleaving the peptide with TFA, and analyzing by LC-MS to confirm the mass change corresponding to the loss of the allyl group (40 Da).

-

Washing: Once complete, filter the resin and wash extensively with DCM, DMF, and a chelating wash (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove all traces of the palladium catalyst, which can interfere with subsequent chemistry.

Protocol 3: Final Cleavage and tBu Deprotection

This protocol cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups, including the tBu ether.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:

-

95% Trifluoroacetic Acid (TFA)

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

-

Causality & Trustworthiness: The tBu group is removed by TFA, generating a reactive tert-butyl cation.[11] Scavengers are not optional; they are essential for a trustworthy protocol. TIS scavenges these cations, and water helps prevent side reactions.[12] If the peptide contains Trp, add 1-2% ethanedithiol (EDT) to protect the indole ring.

-

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (~10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA using a stream of nitrogen. Add cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Caption: Logical relationship of deprotection conditions.

Conclusion and Future Outlook

This compound is more than a mere building block; it is an enabling tool for sophisticated peptide chemistry. Its well-defined orthogonal properties provide a reliable and versatile platform for researchers in drug discovery and chemical biology. By understanding the causality behind the protection strategy and adhering to validated protocols, scientists can confidently construct complex peptides with high fidelity. As the demand for cyclic and modified therapeutic peptides continues to grow, the strategic application of reagents like this compound will remain a cornerstone of innovation in the field.

References

- Current time information in Ribeirão Preto, BR. Google. Retrieved January 16, 2026.

- Allyl side chain protection in peptide synthesis. Google Patents.

-

Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. Retrieved January 16, 2026, from [Link]

-

Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Retrieved January 16, 2026, from [Link]

-

Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec. Retrieved January 16, 2026, from [Link]

-

H-Tyr(tBu)-allyl ester · HCl, CAS No. 218938-62-6. iChemical. Retrieved January 16, 2026, from [Link]

-

H-Tyr(tBu)-allyl ester · HCl - CAS:218938-62-6. Beijing Shengke Boyuan Biological Technology Co., Ltd. Retrieved January 16, 2026, from [Link]

-

Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. PMC. Retrieved January 16, 2026, from [Link]

-

Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. ACS Publications. Retrieved January 16, 2026, from [Link]

-

Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. Retrieved January 16, 2026, from [Link]

-

New Allyl Ester Linker and Solid-phase Block Synthesis of the Serglycin Core Region. J-Stage. Retrieved January 16, 2026, from [Link]

-

H-D-Tyr(tBu)-allyl ester . HCl | Cas# 218962-74-4. GlpBio. Retrieved January 16, 2026, from [Link]

-

This compound| 218938-62-6 | spectrum. ChemCD. Retrieved January 16, 2026, from [Link]

-

Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Retrieved January 16, 2026, from [Link]

-

This compound. ChuPeptide. Retrieved January 16, 2026, from [Link]

-

What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved January 16, 2026, from [Link]

-

Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]

-

Supplementary Information. The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Synthesis of N-tert-Butyloxycarbonyl-3-nitro-l-tyrosine Methyl Ester. ScienceDirect. Retrieved January 16, 2026, from [Link]

-

Specifications of H-Tyr(tBu)-OtBu·HCl. Capot Chemical. Retrieved January 16, 2026, from [Link]

-

H-Tyr(tBu)-OH | Protected Amino Acid for Peptide Synthesis. ETW International. Retrieved January 16, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved January 16, 2026, from [Link]

-

Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Wiley Online Library. Retrieved January 16, 2026, from [Link]

-

The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

- Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents.

- Production of tertiary butyl ester of amino acid and its hydrochloride. Google Patents.

-

H-Tyr(tBu)-OH [18822-59-8]. aapptec Peptides. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. ACS Publications. Retrieved January 16, 2026, from [Link]

-

H-Thr(tBu)-allyl ester . HCl | Cas# 218938-63-7. GlpBio. Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

-

Active ester-based peptide bond formation and its application in peptide synthesis. Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

D,L-tyrosine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. biotage.com [biotage.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. scbt.com [scbt.com]

- 9. chemimpex.com [chemimpex.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of L-Tyr(tBu)-OAll·HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

L-Tyrosine(tert-butyl)-allyl ester hydrochloride, commonly abbreviated as L-Tyr(tBu)-OAll·HCl, is a synthetically valuable amino acid derivative extensively utilized in peptide synthesis and drug discovery.[1] This compound incorporates two key protecting groups: a tert-butyl (tBu) ether protecting the phenolic hydroxyl group of the tyrosine side chain and an allyl (All) ester protecting the carboxylic acid terminus. The hydrochloride salt form enhances its stability and handling properties. The strategic application of these orthogonal protecting groups allows for selective deprotection and modification, making L-Tyr(tBu)-OAll·HCl a versatile building block in the construction of complex peptides and other pharmaceutical intermediates.[1] This guide provides a comprehensive overview of its core physical and chemical characteristics, offering field-proven insights and detailed experimental protocols for its analysis.

Molecular Structure and Key Features

The structural integrity of L-Tyr(tBu)-OAll·HCl is central to its utility. The tert-butyl group offers robust protection against a wide range of reagents, particularly those used in Fmoc-based solid-phase peptide synthesis (SPPS), while the allyl ester provides a distinct deprotection pathway, typically mediated by palladium catalysis. This orthogonality is a cornerstone of modern synthetic peptide chemistry.

Caption: Chemical structure of L-Tyr(tBu)-OAll·HCl.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Tyr(tBu)-OAll·HCl is paramount for its effective use in synthesis, purification, and formulation.

| Property | Value | Source |

| CAS Number | 218938-62-6 | [1][2] |

| Molecular Formula | C₁₆H₂₃NO₃·HCl | [1][2] |

| Molecular Weight | 313.82 g/mol | [1][2] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | Not available. Data for the related compound O-Allyl-L-tyrosine methyl ester hydrochloride is 188 - 194 °C.[3] | - |

| Solubility | Soluble in DMSO and slightly soluble in ethanol.[4] Data for the related Fmoc-Tyr(tBu)-OH suggests solubility in DMSO. | - |

| Storage Conditions | 0 - 8 °C | [1] |

Spectroscopic and Chromatographic Characterization

The identity and purity of L-Tyr(tBu)-OAll·HCl are typically confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of L-Tyr(tBu)-OAll·HCl. A typical reversed-phase HPLC method can be employed to separate the main compound from any impurities.

Experimental Protocol: Purity Determination by RP-HPLC

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of L-Tyr(tBu)-OAll·HCl in the initial mobile phase composition.

Causality behind Experimental Choices:

-

The C18 column is a standard choice for separating non-polar to moderately polar compounds like protected amino acids.

-

The TFA in the mobile phase acts as an ion-pairing agent, improving peak shape for the amine-containing analyte.

-

A gradient elution is necessary to effectively separate the compound of interest from potential impurities with varying polarities.

-

Dual-wavelength UV detection is used because the phenyl ring of tyrosine absorbs at approximately 280 nm, while the peptide backbone and other chromophores absorb around 220 nm, providing comprehensive impurity profiling.

Caption: HPLC workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of L-Tyr(tBu)-OAll·HCl. The spectra will exhibit characteristic signals for the tert-butyl, allyl, and tyrosine protons and carbons.

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆ or CDCl₃):

-

Aromatic Protons: Doublets in the aromatic region (approx. 6.8-7.2 ppm) corresponding to the protons on the tyrosine ring.

-

Allyl Group Protons: A multiplet for the -CH= proton (approx. 5.8-6.0 ppm), and doublets of doublets for the =CH₂ protons (approx. 5.2-5.4 ppm), and a doublet for the -O-CH₂- protons (approx. 4.6-4.8 ppm).

-

α-Proton: A multiplet or triplet for the chiral α-proton (approx. 4.0-4.3 ppm).

-

β-Protons: Diastereotopic protons of the β-carbon, appearing as a multiplet (approx. 2.9-3.2 ppm).

-

tert-Butyl Protons: A sharp singlet in the upfield region (approx. 1.3 ppm) integrating to nine protons.

-

Amine Protons: A broad singlet for the -NH₃⁺ protons, the chemical shift of which can be concentration and solvent dependent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of L-Tyr(tBu)-OAll·HCl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Standard proton acquisition parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the key functional groups present in L-Tyr(tBu)-OAll·HCl.

Expected FT-IR Absorption Bands:

-

N-H Stretch: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching of the ammonium (-NH₃⁺) group.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850-3100 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C=C Stretch: A band around 1640-1680 cm⁻¹ for the alkene C=C double bond of the allyl group.

-

Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretches: Strong bands for the C-O stretching of the ester and ether linkages in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this purpose. The expected [M-Cl]⁺ ion would have a mass-to-charge ratio (m/z) corresponding to the free amine form of the molecule.

Expected Mass Spectrum:

-

[M-Cl]⁺: An intense peak corresponding to the molecular ion of the free base (C₁₆H₂₃NO₃) at approximately m/z 278.17.

Chemical Reactivity and Stability

L-Tyr(tBu)-OAll·HCl is a stable compound under the recommended storage conditions of 0-8 °C.[1] It is important to protect it from moisture and excessive heat.

-

Deprotection of the Allyl Ester: The allyl ester can be selectively cleaved in the presence of the tert-butyl ether using palladium(0) catalysts, such as Pd(PPh₃)₄, in the presence of a scavenger like morpholine or dimedone.

-

Deprotection of the tert-Butyl Ether: The tert-butyl ether is stable to the conditions used for allyl group removal but is readily cleaved by strong acids such as trifluoroacetic acid (TFA), typically in the presence of scavengers to prevent side reactions.

-

Amine Reactivity: The free primary amine, in its hydrochloride salt form, is protected from unwanted reactions. Neutralization with a non-nucleophilic base is required for coupling reactions in peptide synthesis.

Caption: Orthogonal deprotection of L-Tyr(tBu)-OAll·HCl.

Handling and Safety

While a comprehensive toxicological profile for L-Tyr(tBu)-OAll·HCl is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

L-Tyr(tBu)-OAll·HCl is a strategically protected amino acid derivative that offers significant advantages in the synthesis of complex peptides and other biologically active molecules. Its well-defined chemical properties and the orthogonality of its protecting groups provide chemists with a reliable and versatile tool. While some specific physical data points require empirical determination, the analytical protocols outlined in this guide provide a robust framework for the characterization and quality control of this important synthetic building block.

References

-

Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. [Link]

-

O-Allyl-L-Tyrosine HCl. PubChem. [Link]

-

Fmoc-L-Tyr(tBu)-OH. PubChem. [Link]

-

H-D-Tyr(tBu)-allyl ester . HCl. GlpBio. [Link]

Sources

An In-depth Technical Guide to H-Tyr(tbu)-allyl ester HCl: A Cornerstone for Advanced Peptide Synthesis

This guide provides an in-depth technical overview of H-Tyr(tbu)-allyl ester hydrochloride, a critical building block for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis. We will delve into its chemical properties, strategic applications, and detailed protocols for its use, emphasizing the chemical rationale behind each step to ensure scientific integrity and reproducibility.

Core Compound Profile

H-Tyr(tbu)-allyl ester HCl is a synthetically modified amino acid derivative of L-Tyrosine. Its strategic design incorporates two key protecting groups: a tert-butyl (tBu) ether on the phenolic hydroxyl group of the side chain and an allyl ester protecting the C-terminal carboxylic acid. This dual protection scheme offers significant advantages in the nuanced landscape of Solid-Phase Peptide Synthesis (SPPS).

| Property | Value | References |

| Molecular Weight | 313.82 g/mol | [1][2][3] |

| Molecular Formula | C₁₆H₂₄ClNO₃ (or C₁₆H₂₃NO₃·HCl) | [1][2][4] |

| CAS Number | 218938-62-6 | [1][2][3] |

| Appearance | Off-white powder | [3] |

| Storage Conditions | -15°C to 0-8°C | [2][3][4] |

| Purity (Typical) | ≥ 98% (HPLC) | [3] |

The Strategic Advantage in Peptide Synthesis: Orthogonal Protection

The primary utility of this compound lies in its orthogonal protecting group strategy, which is particularly valuable in Fmoc-based SPPS.[5] The term "orthogonal" signifies that each protecting group can be removed under distinct chemical conditions without affecting the other or the acid-labile protecting groups on other amino acid side chains.[6]

-

Allyl Ester (C-terminus): This group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions of final cleavage (e.g., trifluoroacetic acid). Its selective removal is achieved through palladium(0)-catalyzed allylic substitution.[7][8] This allows for modifications at the C-terminus of the peptide while it is still attached to the resin, such as on-resin cyclization.[5]

-

tert-Butyl (tBu) Ether (Side Chain): The tBu group shields the nucleophilic hydroxyl function of the tyrosine side chain, preventing unwanted side reactions during peptide elongation.[9] It is stable to the basic conditions of Fmoc deprotection and the palladium-catalyzed removal of the allyl group. The tBu group is cleaved during the final global deprotection step using a strong acid, typically trifluoroacetic acid (TFA).[6][10]

This strategic orthogonality provides chemists with precise control over the peptide synthesis process, enabling the construction of complex peptides with specific modifications.

Caption: Chemical structure overview of this compound.

Experimental Protocols & Methodologies

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound as the C-terminal amino acid onto a resin is a critical first step. This is typically achieved by anchoring its free carboxylic acid (after deprotection of the allyl ester in situ or using the corresponding free acid) to a suitable resin, such as a 2-chlorotrityl chloride resin, which allows for the later cleavage of the peptide with a protected C-terminus if desired. For standard SPPS, the amino acid is coupled to an amino-functionalized resin.

On-Resin Deprotection of the Allyl Ester

Selective removal of the C-terminal allyl ester is essential for on-resin modifications like cyclization. This is accomplished using a palladium(0) catalyst.

Protocol for On-Resin Allyl Ester Deprotection:

-

Resin Swelling: Swell the peptide-resin in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Deprotection Cocktail Preparation: Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in a suitable solvent. A common cocktail consists of Pd(PPh₃)₄ in chloroform (CHCl₃) containing 5% acetic acid (HOAc) and 2.5% N-methylmorpholine (NMM).[8] Phenylsilane (PhSiH₃) can also be used as a scavenger.[7]

-

Deprotection Reaction: Add the deprotection cocktail to the swollen resin. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[5] The reaction can be performed at room temperature for 1-2 hours.[11] Microwave heating can be employed to accelerate the deprotection, with protocols suggesting two 5-minute reactions at 38°C.[5][7]

-

Washing: After the reaction, thoroughly wash the resin to remove the palladium catalyst and byproducts. A typical wash sequence includes DCM, DMF, and a solution of 0.5% diisopropylethylamine (DIEA) and 0.5% sodium diethyldithiocarbamate in DMF to scavenge any remaining metal ions.[8]

Caption: Workflow for on-resin allyl ester deprotection.

Global Deprotection and Cleavage from Resin

The final step in SPPS is the global deprotection of all side-chain protecting groups, including the tBu ether on the tyrosine residue, and cleavage of the peptide from the solid support.

Protocol for Global Deprotection and Cleavage:

-

Resin Preparation: Wash the fully assembled peptide-resin with a solvent like DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail containing a strong acid and scavengers to trap the reactive carbocations generated during deprotection. A widely used cocktail is a mixture of TFA, triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio.[10][12] For peptides containing multiple sensitive residues, a more robust mixture like "Reagent K" (TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in an 82.5:5:5:5:2.5 v/v/v/v/v ratio) can be used.[10]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and incubate at room temperature for 2-3 hours with occasional swirling.[10]

-

Peptide Precipitation: After the reaction, filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for global deprotection and resin cleavage.

Analytical Characterization

The purity and identity of the final peptide should be confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide.[13]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide, ensuring successful synthesis and deprotection.[13] The presence of a +56 Da adduct in the mass spectrum can indicate incomplete deprotection of the tBu group or alkylation of other residues by the tert-butyl cation.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide.[13]

Conclusion

This compound is a versatile and powerful tool in the arsenal of peptide chemists. Its orthogonal protection scheme allows for the synthesis of complex and modified peptides with a high degree of control. A thorough understanding of the underlying chemistry and the careful application of the protocols outlined in this guide will enable researchers to leverage the full potential of this valuable building block in their drug discovery and development endeavors.

References

-

iChemical. H-Tyr(tBu)-allyl ester · HCl, CAS No. 218938-62-6. Available from: [Link]

-

Beijing Shengyuan Biotechnology Co., Ltd. H-Tyr(tBu)-allyl ester · HCl - CAS:218938-62-6. Available from: [Link]

-

Chemcd. 218938-62-6_this compound. Available from: [Link]

- Google Patents. US5777077A - Automated allyl deprotection in solid-phase synthesis.

-

Wilson, K. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Available from: [Link]

-

Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. Available from: [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

AnyFlip. Cleavage, Deprotection, and Isolation of Peptides after... Available from: [Link]

-

ETW International. H-Tyr(tBu)-OH | Protected Amino Acid for Peptide Synthesis | Baishixing. Available from: [Link]

-

ACS Publications. 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? Available from: [Link]

-

Aapptec. H-Tyr(tBu)-OH [18822-59-8]. Available from: [Link]

-

GlpBio. H-D-Tyr(tBu)-allyl ester . HCl | Cas# 218962-74-4. Available from: [Link]

-

ChuPeptide. This compound. Available from: [Link]

-

PubMed. New and Evolving Techniques for the Characterization of Peptide Therapeutics. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-Tyr(tBu)-OH: A Key to Efficient Peptide Synthesis. Available from: [Link]

-

International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]

Sources

- 1. H-Tyr(tBu)-allyl ester · HCl, CAS No. 218938-62-6 - iChemical [ichemical.com]

- 2. H-Tyr(tBu)-allyl ester · HCl - CAS:218938-62-6 - 北京盛科博源生物科技有限公司 [fanbiotech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. H-D-TYR(TBU)-ALLYL ESTER HCL | 218962-74-4 [amp.chemicalbook.com]

- 5. biotage.com [biotage.com]

- 6. nbinno.com [nbinno.com]

- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. H-Tyr(tBu)-OH | Protected Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ijsra.net [ijsra.net]

A-Technical-Guide-to-H-Tyr-tbu-allyl-ester-hcl-Stability-and-Storage

An In-depth Technical Guide on the Stability and Storage of H-Tyr(tbu)-allyl ester HCl

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of peptide synthesis and drug development, the integrity of starting materials is paramount. This compound, a key building block, offers unique advantages due to its dual-protection scheme.[1] The tert-butyl (tBu) group shields the phenolic hydroxyl of tyrosine, while the allyl ester protects the carboxylic acid. This orthogonal protection strategy allows for selective deprotection and sequential peptide bond formation. However, the very features that make this compound versatile also necessitate a thorough understanding of its stability and optimal storage conditions to ensure reproducibility and success in complex synthetic pathways. This guide provides a deep dive into the chemical stability of this compound, potential degradation pathways, and evidence-based best practices for its storage and handling.

Chemical Profile and Intrinsic Stability

This compound is the hydrochloride salt of the O-tert-butylated, C-terminal allyl ester of tyrosine. Its structure presents several points of potential chemical instability that researchers must consider.

Key Structural Features:

-

Free Amine (as HCl salt): The presence of a primary amine as a hydrochloride salt generally confers good stability in the solid state by preventing oxidation and other side reactions.

-

tert-Butyl (tBu) Ether: The tBu group is a bulky, acid-labile protecting group. While relatively stable under neutral and basic conditions, it can be cleaved under strongly acidic conditions.

-

Allyl Ester: The allyl ester is known for its stability across a broad range of acidic and basic conditions, a key feature for its use in orthogonal synthesis strategies.[2][3] However, it is sensitive to specific deprotection methods, typically involving transition metal catalysts like palladium.[2][3]

The overall stability of the molecule as a solid is generally considered good under recommended storage conditions. However, several factors can compromise its integrity over time.

Factors Influencing Stability and Degradation Pathways

The principal threats to the stability of this compound are moisture, elevated temperature, light, and inappropriate pH conditions (especially in solution).

2.1. Impact of Moisture (Hydrolysis)

Moisture is a critical factor, particularly for a hygroscopic compound presented as a hydrochloride salt. Absorbed water can initiate hydrolytic degradation of the allyl ester back to the carboxylic acid.

-

Mechanism: The ester linkage is susceptible to hydrolysis, a reaction catalyzed by both acid and base. While the HCl salt provides an acidic environment, the introduction of water can facilitate this process, leading to the formation of H-Tyr(tbu)-OH.

2.2. Thermal Degradation

-

Potential Reactions: Heat can accelerate hydrolysis and may also lead to other, more complex degradation pathways, including potential side reactions involving the allyl group.

2.3. Photodegradation

Exposure to light, particularly UV radiation, can be detrimental to many organic molecules. Aromatic compounds like tyrosine derivatives can absorb light, leading to photochemical reactions.

-

Recommendation: To mitigate this risk, the compound should always be stored in light-resistant containers.[6][7]

2.4. pH Instability (in Solution)

While the allyl ester is relatively stable to a wide pH range, the tert-butyl ether is not.[2][3]

-

Acidic Conditions: Strong acidic conditions, especially in the presence of nucleophiles, can lead to the cleavage of the tert-butyl group, exposing the phenolic hydroxyl group.

-

Basic Conditions: While the allyl ester itself is stable to base, strong basic conditions could potentially lead to other side reactions if the free amine is deprotonated.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound, a multi-faceted approach to storage and handling is required to preserve its integrity.

3.1. Long-Term Storage

For maximal stability and long-term storage, the compound should be maintained as a lyophilized solid under strict environmental controls.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower (-80°C is optimal) [6][8] | Minimizes thermal degradation and slows down potential hydrolytic processes. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation, particularly for sensitive residues. |

| Moisture | Tightly sealed container with desiccant [6][7] | Prevents moisture absorption, which can lead to hydrolysis.[6] |

| Light | Amber vial or light-blocking container [6][7] | Prevents photodegradation. |

3.2. Short-Term Storage and Handling

For routine laboratory use, some deviation from long-term conditions is practical, but care must be taken.

-

Refrigeration (2-8°C): Suitable for short-term storage of the solid material (weeks to a few months).[6]

-

Equilibration: Crucially, always allow the container to warm to room temperature in a desiccator before opening. [6][9][10] This prevents condensation of atmospheric moisture onto the cold solid, which is a primary cause of degradation.[6]

-

Weighing: Weigh out the desired amount quickly in a controlled environment (e.g., a glove box with inert atmosphere if possible) and promptly reseal the main container.[10]

3.3. Storage in Solution

Storing amino acid derivatives in solution is generally not recommended for any significant length of time due to decreased stability.[9][10]

-

If unavoidable:

Experimental Workflow: Validating Compound Integrity

To ensure the quality of this compound, especially after prolonged storage or if there are concerns about handling, a simple quality control check is advisable.

Protocol: Purity Assessment by HPLC and ¹H NMR

-

Sample Preparation:

-

Accurately weigh ~1-2 mg of the compound.

-

Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) to a known concentration (e.g., 1 mg/mL) for HPLC analysis.

-

For ¹H NMR, dissolve ~5-10 mg in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% Trifluoroacetic Acid (TFA) is typical.

-

Detection: UV detector at ~280 nm (for the tyrosine chromophore).

-

Analysis: A pure sample should show a single major peak corresponding to the product. The presence of significant secondary peaks may indicate degradation (e.g., a more polar peak for the hydrolyzed product H-Tyr(tbu)-OH).

-

-

¹H NMR Analysis:

-

Analysis: Compare the obtained spectrum with a reference spectrum. Look for the characteristic signals of the allyl group (multiplets around 5-6 ppm and a doublet around 4.6 ppm) and the tert-butyl group (a singlet around 1.3 ppm). The disappearance or reduction in the integration of these signals relative to the aromatic protons would indicate deprotection.

-

Conclusion

The stability of this compound is robust when appropriate storage and handling procedures are meticulously followed. The primary vulnerabilities of this reagent are exposure to moisture and elevated temperatures, which can lead to hydrolysis of the allyl ester, and strong acidic conditions in solution, which can cleave the tert-butyl ether. By implementing a storage strategy centered on cold, dry, and dark conditions, and by adhering to careful handling protocols such as temperature equilibration before use, researchers can ensure the long-term integrity of this valuable synthetic building block. Regular quality control checks provide an essential final validation of compound purity, safeguarding the success of complex, multi-step synthetic endeavors.

References

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - L-Tyrosine ethyl ester hydrochloride. Retrieved from [Link]

-

Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet - Fmoc-Tyr(tBu)-OH. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet - H-D-Ala-OtBu HCl. Retrieved from [Link]

-

Biotage. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Allyl Ethers [organic-chemistry.org]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.partners [peptide.partners]

- 7. genscript.com [genscript.com]

- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

Methodological & Application

Application Notes and Protocols for the Strategic Use of H-Tyr(tbu)-allyl Ester HCl in Advanced Peptide Synthesis

Abstract